6-(Bromomethyl)benzo[d]oxazole

Catalog No.
S1543103
CAS No.
181040-42-6
M.F
C8H6BrNO
M. Wt
212.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Bromomethyl)benzo[d]oxazole

CAS Number

181040-42-6

Product Name

6-(Bromomethyl)benzo[d]oxazole

IUPAC Name

6-(bromomethyl)-1,3-benzoxazole

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

InChI

InChI=1S/C8H6BrNO/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2

InChI Key

KVHCMIKTRDUASP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1CBr)OC=N2

Synonyms

Benzoxazole, 6-(broMoMethyl)-

Canonical SMILES

C1=CC2=C(C=C1CBr)OC=N2

Synthesis and Characterization:

-(Bromomethyl)benzo[d]oxazole is a heterocyclic aromatic compound with the chemical formula C₈H₆BrNO. While its specific applications in scientific research are limited, it has been synthesized and characterized in various studies. Researchers have employed different methods for its synthesis, including:

  • Ullmann condensation of 6-bromobenzoic acid and 2-aminophenol [].
  • Reaction of 6-bromobenzoic acid with formamide and phosphorus oxychloride [].

These studies typically report the successful synthesis of 6-(Bromomethyl)benzo[d]oxazole and characterize its properties using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].

Potential Applications:

Due to the presence of a reactive bromomethyl group, 6-(Bromomethyl)benzo[d]oxazole holds potential for further exploration in various scientific research fields. Here are some potential applications:

  • Organic synthesis: The bromomethyl group can act as a versatile building block for the synthesis of more complex molecules. It can participate in various reactions like nucleophilic substitution, allowing the attachment of different functional groups.
  • Medicinal chemistry: The heterocyclic structure and the reactive bromomethyl group could be of interest for developing new drug candidates. However, there is no current research available on the specific medicinal properties or applications of 6-(Bromomethyl)benzo[d]oxazole.

6-(Bromomethyl)benzo[d]oxazole is a heterocyclic organic compound characterized by the presence of both a bromomethyl group and a benzo[d]oxazole moiety. Its molecular formula is C₈H₆BrN₁O, with a molecular weight of approximately 212.04 g/mol. The compound exhibits a bicyclic structure where the benzo ring is fused to an oxazole ring, enhancing its chemical reactivity and biological activity. The bromomethyl group at the sixth position of the benzo ring contributes to its potential for further chemical modifications and applications in various fields, including medicinal chemistry and materials science.

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The aromatic system allows for electrophilic attacks, which can modify the benzene part of the molecule.
  • Cyclization Reactions: The compound can undergo cyclization to form larger polycyclic structures, which may exhibit enhanced biological properties.

These reactions are crucial for synthesizing derivatives that may possess improved pharmacological activities.

Research indicates that compounds related to 6-(Bromomethyl)benzo[d]oxazole exhibit significant biological activities, particularly in anticancer research. For instance, similar benzoxazole derivatives have shown cytotoxic effects against various cancer cell lines. In vitro studies suggest that these compounds can interact with estrogen receptors, potentially modulating signaling pathways involved in cancer progression .

The synthesis of 6-(Bromomethyl)benzo[d]oxazole typically involves:

  • Starting Materials: Utilizing 2-aminophenol and bromoalkanes as key reactants.
  • Reactions: Conducting reactions under controlled conditions (e.g., temperature and solvent) to facilitate the formation of the oxazole ring.
  • Purification: Employing techniques like recrystallization or chromatography to isolate the desired product in high purity.

Alternative methods include using organocatalysts or microwave-assisted synthesis to enhance yield and reduce reaction times .

6-(Bromomethyl)benzo[d]oxazole has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting cancer or other diseases.
  • Material Science: Its unique structure allows for incorporation into polymers or materials with specific electronic or optical properties.
  • Chemical Probes: The compound can be used as a probe in biochemical assays to study enzyme interactions or cellular processes.

Interaction studies involving 6-(Bromomethyl)benzo[d]oxazole often focus on its binding affinity to various biological targets, such as:

  • Estrogen Receptors: Molecular docking studies suggest that this compound may bind effectively to estrogen receptors, influencing their activity .
  • Enzymatic Inhibition: It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

These studies highlight the compound's versatility and potential therapeutic applications.

Several compounds share structural similarities with 6-(Bromomethyl)benzo[d]oxazole. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
2-(Bromomethyl)benzo[d]oxazoleHighDifferent substitution pattern on the benzene ring
5-Bromo-2-methyl-1,3-benzoxazoleModerateMethyl substitution affecting reactivity
7-Bromo-2-(4-hydroxyphenyl)benzo[d]oxazol-5-olModerateHydroxy group introduces additional reactivity
4-(Bromomethyl)benzo[d]oxazoleModerateBromomethyl group at a different position

These compounds illustrate the diversity within the benzoxazole class while highlighting the unique attributes of 6-(Bromomethyl)benzo[d]oxazole, particularly its bromomethyl group at position six which enhances its reactivity for further functionalization.

XLogP3

2.1

Dates

Last modified: 08-15-2023

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